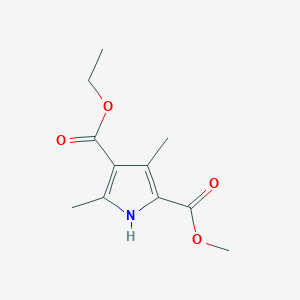![molecular formula C17H14IN3O5S2 B2658833 (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-32-2](/img/structure/B2658833.png)
(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains an iodobenzoyl group and a sulfamoyl group. The presence of these functional groups could potentially confer certain chemical properties and reactivities to the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the iodine in the iodobenzoyl group could potentially undergo substitution reactions. The sulfamoyl group might also participate in certain reactions due to the presence of sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the iodobenzoyl group could increase its molecular weight and potentially its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
The chemical compound under discussion is closely related to a family of compounds that have been synthesized and studied for their potential pharmacological properties. For instance, Abdel-Wahab et al. (2008) synthesized a range of thiosemicarbazides, triazoles, and Schiff bases starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating antihypertensive α-blocking activity with low toxicity, highlighting the therapeutic potential of similar compounds (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Applications
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff bases and their metal complexes, which showed significant antimicrobial activity against various human epidemic causing bacterial strains. This suggests that compounds with similar structural features may also possess antimicrobial properties (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Catalysis
Grasa et al. (2002) and again in 2003 demonstrated the efficiency of N-heterocyclic carbenes (NHC), which share structural similarities with the compound , in catalyzing transesterification/acylation reactions. This showcases the compound's potential role in synthetic chemistry as a catalyst or catalyst precursor (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).
Aldose Reductase Inhibition
Ali et al. (2012) explored the synthesis of iminothiazolidin-4-one acetate derivatives, showing significant inhibition against aldose reductase, an enzyme target for diabetic complications. This suggests potential diabetes management applications for compounds within this chemical family (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Biological Activity of Metal Complexes
Hassan (2018) synthesized a new Schiff base derived from similar structural frameworks and its metal complexes, which exhibited high antibacterial activity. This underscores the relevance of such compounds in developing new antimicrobial agents (Hassan, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-iodobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVTSNKUJYYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658750.png)

![2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide](/img/structure/B2658757.png)
![diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2658759.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2658761.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)





